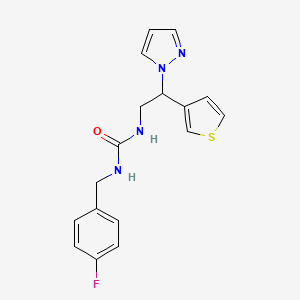

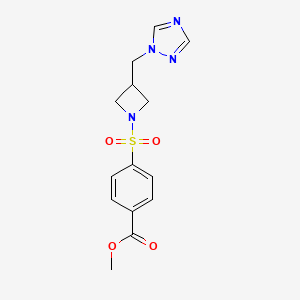

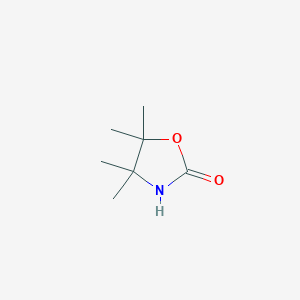

methyl 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1H-1,2,4-triazol-1-yl benzoic acid . These types of compounds have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized and their structures established by NMR and MS analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis .

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been extensively studied. Various methodologies exist, such as the Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. Researchers have developed facile and straightforward approaches for constructing 1,2,3-triazole scaffolds .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer chemistry. Their incorporation into polymer backbones can enhance material properties, such as mechanical strength, thermal stability, and solubility. Researchers explore their use in designing functional polymers for various applications .

Supramolecular Chemistry

Supramolecular assemblies based on 1,2,3-triazoles play a crucial role in host-guest interactions, self-assembly, and molecular recognition. These structures contribute to the development of novel materials and functional devices .

Bioconjugation and Chemical Biology

1,2,3-Triazoles serve as versatile linkers for bioconjugation. They facilitate the attachment of biomolecules (e.g., proteins, peptides, and nucleic acids) to other entities, enabling targeted drug delivery, imaging, and diagnostics. Researchers exploit click chemistry approaches for efficient bioconjugation .

Fluorescent Imaging

Fluorescent probes containing 1,2,3-triazole moieties are valuable tools for cellular imaging. Their stability, low cytotoxicity, and tunable fluorescence properties make them suitable for visualizing biological processes and detecting specific biomolecules .

Materials Science

1,2,3-Triazoles contribute to the development of functional materials, including sensors, catalysts, and luminescent materials. Their diverse applications arise from their unique electronic properties and structural versatility .

Biological Activities

Several 1,2,3-triazole derivatives exhibit biological activities. For instance, compounds like 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrate antiproliferative effects against cancer cells . Additionally, other 1,2,3-triazole-based scaffolds have shown anti-HIV, antitubercular, antiviral, and antibacterial properties .

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to interact with acetylcholinesterase , a protein that plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .

Mode of Action

It’s known that 1,2,3-triazole derivatives can exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The interaction of similar compounds with their targets often results in changes in the target’s function, which can lead to various biological effects .

Biochemical Pathways

Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions can vary depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar 1,2,4-triazole hybrids have shown to exhibit weak to high cytotoxic activities against certain tumor cell lines . Some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .

Propiedades

IUPAC Name |

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-14(19)12-2-4-13(5-3-12)23(20,21)18-7-11(8-18)6-17-10-15-9-16-17/h2-5,9-11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIFQDGCJLELHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)